![molecular formula C19H25N3O3 B2642124 4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923707-01-1](/img/structure/B2642124.png)
4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a derivative of pyrimidine . Pyrimidine derivatives have been attracting great interest in the field of organic synthesis due to their various chemical and biological applications .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound was purified using flash column chromatography and separated as a dark yellow powder . The synthesis process involves the use of various reagents and conditions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring substituted with various functional groups . The structure analysis of such compounds is usually carried out using techniques like NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound can be quite complex. The compound has been used in the synthesis of new thieno[2,3-d]pyrimidine derivatives as targeted therapy for PI3K . The reactions involve various reagents and conditions, and the products of these reactions have shown promising biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its appearance as a dark yellow powder and its melting point of 118–120 °C . More detailed properties would require specific experimental measurements.
Scientific Research Applications
- Pyrimidine derivatives have been investigated for their antiviral potential. Specifically, compounds containing five-membered heteroaryl amines, similar to our target compound, have shown promising antiviral activity against viruses such as Newcastle disease virus .
- Some of these derivatives displayed excellent anticancer activity by inhibiting CDK enzymes and inducing apoptosis in cancer cells .
- These derivatives exhibited superior cytotoxic activities against breast cancer cell line MCF-7 and colon cancer cell line HCT-116, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. They also showed moderate activity against liver cancer cell line HepG-2 .
- Thienopyrimidine-containing compounds, related to our compound, are found in pharmaceutical medications and natural products .
Antiviral Activity
Anticancer Properties
Cytotoxicity Against Cancer Cell Lines
Biological Activities Beyond Cancer and Viruses
Ribonucleoside Derivatives
Future Directions
The compound “4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” and its derivatives have shown promising results in the field of medicinal chemistry . Future research could focus on optimizing these compounds and exploring their potential as new therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been reported to inhibit parp-1 , and thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors . These targets play crucial roles in DNA repair and histone methylation, respectively.
Mode of Action
For instance, PARP-1 inhibitors compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
Parp-1 inhibitors, which are structurally similar, are known to affect the dna repair pathway .
Pharmacokinetics
Most of the synthesized pyrano[2,3-d]pyrimidine-2,4-dione derivatives were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have shown promising activity against cancer cell lines .
Action Environment
The synthesis of similar compounds has been conducted in environmentally friendly conditions .
properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-25-14-7-5-13(6-8-14)17-16-15(20-19(24)21-17)11-22(18(16)23)10-9-12(2)3/h5-8,12,17H,4,9-11H2,1-3H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWDKZIKMQIZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC(C)C)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
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